

Fenfuram: A Toxicological and Environmental Fate Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Disclaimer: **Fenfuram** is an obsolete systemic fungicide. Consequently, publicly available data on its toxicological and environmental properties are limited. This document summarizes the currently accessible information and highlights areas where data are lacking.

Executive Summary

Fenfuram is a furanilide fungicide formerly used as a seed treatment for cereals to control bunts and smuts.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[1] While it exhibits low acute oral toxicity to mammals, it is considered moderately toxic to fish.[1] Information regarding chronic toxicity, carcinogenicity, and reproductive effects is largely unavailable in the public domain.[1] Environmentally, **fenfuram** is characterized by its persistence in soil and stability against hydrolysis and photolysis.[1] Its potential for bioaccumulation is considered low.[1]

Toxicological Profile

The toxicological database for **fenfuram** is incomplete, particularly for long-term exposure effects.

Acute Toxicity

Fenfuram demonstrates low acute toxicity via the oral route in rats.

Table 1: Acute Toxicity of Fenfuram

Test Organism	Route of Administration	Endpoint	Value
Rat	Oral	LD50	> 12900 mg/kg
Rat	Inhalation	LC50	10.3 mg/L
Rabbit	Dermal	LD50	Data not available

Sub-chronic and Chronic Toxicity

Detailed studies on the sub-chronic and chronic toxicity of **fenfuram** are not readily available in public literature. No Observed Adverse Effect Levels (NOAELs) for repeated dosing studies have been identified.

Genotoxicity

Information on the genotoxic potential of **fenfuram** is not available in the reviewed public literature.

Carcinogenicity

There are no publicly available carcinogenicity studies for **fenfuram**.

Reproductive and Developmental Toxicity

Data regarding the reproductive and developmental toxicity of **fenfuram** are not available in the public domain.

Environmental Fate and Behavior

Fenfuram is recognized for its persistence in the terrestrial environment.

Degradation

Fenfuram is resistant to degradation by water and light. Information on its biological degradation is limited.

Table 2: Degradation of Fenfuram

Degradation Pathway	Medium	Half-life (DT50)
Photolysis	Aqueous	Stable
Hydrolysis	Aqueous	Stable
Biodegradation	Soil	Data not available

Mobility

Fenfuram is classified as being moderately mobile in soil.[1]

Bioaccumulation

The potential for **fenfuram** to bioaccumulate in organisms is considered low, based on an octanol-water partition coefficient (LogP) of less than 3.[1] A definitive bioconcentration factor (BCF) has not been found in the available literature.

Ecotoxicological Profile

Fenfuram is known to be moderately toxic to fish, though specific quantitative data for aquatic organisms are scarce.[1]

Table 3: Ecotoxicity of Fenfuram

Test Organism	Test Duration	Endpoint	Value (mg/L)
Fish (species not specified)	96 hours	LC50	Moderately toxic (quantitative data not available)
Daphnia magna	48 hours	EC50	Data not available
Algae (species not specified)	72 hours	EC50	Data not available

Experimental Protocols

While specific experimental details for the available **fenfuram** data are not accessible, the following summaries describe standard OECD guidelines for key toxicological and ecotoxicological assessments.

Acute Oral Toxicity (OECD 423)

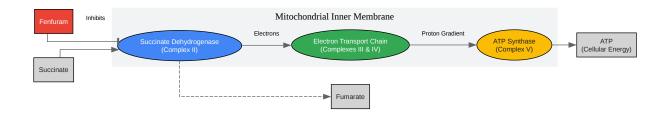
A single dose of the test substance is administered orally to a group of rodents (typically rats). The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (the dose estimated to be lethal to 50% of the animals) is then calculated.

Fish Acute Toxicity Test (OECD 203)

Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 (the concentration lethal to 50% of the fish) is determined.

Daphnia sp. Acute Immobilisation Test (OECD 202)

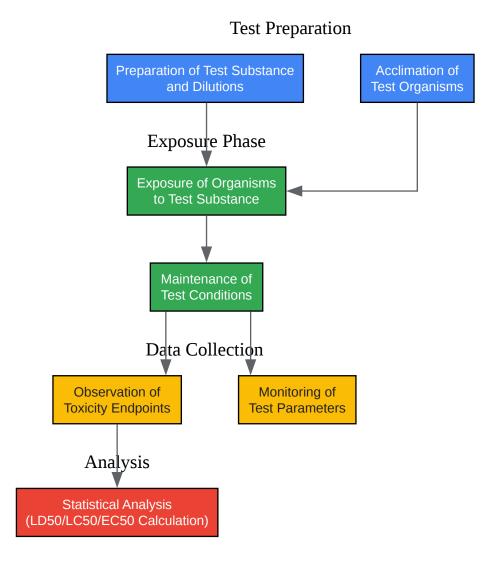
Daphnia magna (water fleas) less than 24 hours old are exposed to various concentrations of the substance for 48 hours. The number of immobile daphnids is counted at 24 and 48 hours to determine the EC50 (the concentration that causes immobility in 50% of the population).


Algal Growth Inhibition Test (OECD 201)

Cultures of a selected algae species are exposed to different concentrations of the test substance over 72 hours. The growth of the algae is measured, and the EC50 (the concentration that inhibits growth by 50%) is calculated.

Visualizations

Mechanism of Action: Inhibition of Succinate Dehydrogenase



Click to download full resolution via product page

Caption: **Fenfuram** acts by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain.

General Experimental Workflow for Acute Toxicity Testing

Click to download full resolution via product page

Caption: A generalized workflow for conducting acute toxicity studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Fenfuram (Ref: WL 22361) [sitem.herts.ac.uk]

 To cite this document: BenchChem. [Fenfuram: A Toxicological and Environmental Fate Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166968#toxicological-profile-and-environmental-fate-of-fenfuram]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com